molecular formula C9H16N4 B13532912 4,6-Dipropyl-1,3,5-triazin-2-amine

4,6-Dipropyl-1,3,5-triazin-2-amine

Cat. No.: B13532912
M. Wt: 180.25 g/mol
InChI Key: YTKMLLPMWGGXDC-UHFFFAOYSA-N
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Description

4,6-Dipropyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with propyl groups at the 4 and 6 positions and an amine group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dipropyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like sodium carbonate or potassium carbonate. The reaction proceeds through the formation of intermediate chlorotriazines, which are subsequently substituted by propylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dipropyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dipropyl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 4,6-Dipropyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of monoamines such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters, which can have therapeutic effects in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-1,3,5-triazin-2-amine
  • 4,6-Diethyl-1,3,5-triazin-2-amine
  • 4,6-Diisopropyl-1,3,5-triazin-2-amine

Uniqueness

4,6-Dipropyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methyl and ethyl analogs, the propyl groups provide increased hydrophobicity and steric bulk, which can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

4,6-dipropyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H16N4/c1-3-5-7-11-8(6-4-2)13-9(10)12-7/h3-6H2,1-2H3,(H2,10,11,12,13)

InChI Key

YTKMLLPMWGGXDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N)CCC

Origin of Product

United States

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